N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide
Description
N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide is a structurally complex compound characterized by a propanamide backbone substituted with a phenyl group at the nitrogen atom and a disulfide-linked ethylcarbamoylphenyl moiety. This compound’s synthesis likely involves multi-step reactions, including carbamoylation and disulfide bond formation, as inferred from analogous synthetic pathways in related propanamide derivatives .
Properties
IUPAC Name |
3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c21-17(19-15-7-3-1-4-8-15)11-13-23-24-14-12-18(22)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGVUKJLYCCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSSCCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide typically involves multiple steps. One common method includes the reaction of N-phenylpropanamide with a disulfide compound under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the disulfide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may require reagents like halogens (e.g., Br₂) and catalysts such as iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with disulfide linkages, similar to N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide, can exhibit significant anticancer properties. Disulfides are known to affect cellular redox states, which can influence cancer cell proliferation and apoptosis. A study demonstrated that derivatives of disulfide compounds showed promising results in inhibiting tumor growth in various cancer models, highlighting the potential of this compound as a candidate for further development in cancer therapy .
Mechanism of Action
The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways associated with cell survival and apoptosis. The compound's ability to interact with thiol groups in proteins suggests it could alter the activity of key enzymes involved in these pathways .
Antioxidant Properties
This compound has been studied for its antioxidant capabilities. Compounds containing disulfide bonds can act as radical scavengers, thus protecting cells from oxidative stress. In vitro studies have shown that similar compounds can reduce markers of oxidative damage in human cell lines .
Drug Development
Formulation Studies
The compound's unique structure allows for the exploration of novel formulations, particularly in drug delivery systems. Its hydrophobic nature combined with potential bioactivity makes it a suitable candidate for incorporation into lipid-based delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs .
Case Study: Antibody Drug Conjugates
In recent research, this compound has been explored as a linker in antibody-drug conjugates (ADCs). The disulfide bond can be cleaved under reducing conditions found in tumor microenvironments, facilitating targeted drug release directly at the site of action . This strategy has shown promise in preclinical models for improving therapeutic efficacy while minimizing systemic toxicity.
Data Tables
Mechanism of Action
The mechanism by which N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing the activity of proteins and other biomolecules. The phenyl and carbamoyl groups may also interact with specific binding sites, modulating biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related propanamide derivatives, focusing on structural motifs, synthesis, and biological relevance. Data are compiled from peer-reviewed studies and patent literature.
Table 1: Structural and Functional Comparison
Key Findings
Structural Diversity: The target compound’s disulfide bond distinguishes it from sulfonamide- or hydroxyl-substituted analogs (e.g., bicalutamide derivatives ). This bond may confer redox activity, enabling applications in drug delivery or enzyme inhibition.
Synthesis Complexity :
- The disulfide bond formation in the target compound likely requires controlled oxidative conditions, contrasting with simpler carbodiimide-mediated couplings in anti-inflammatory propanamides .
Biological Relevance: Unlike N-[(phenylcarbamoyl)amino]-3-[(4-sulfamoylphenyl)amino]propanamide (20) , which emphasizes sulfonamide-driven solubility and antitumor activity, the target compound’s disulfide bond may prioritize intracellular glutathione-mediated activation. Bicalutamide derivatives exhibit metabolic stability due to sulfonyl and hydroxyl groups, whereas the disulfide in the target compound may reduce stability under reductive conditions.
Physicochemical Properties: The phenylcarbamoyl group enhances hydrophobicity compared to pyridinyl or sulfamoyl substituents .
Biological Activity
N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the formation of disulfide bonds and the introduction of phenylcarbamoyl groups. The detailed synthetic pathway is crucial for understanding its biological activity as it influences the compound's interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing disulfanyl moieties can induce apoptosis in cancer cells, such as MCF-7 breast cancer cells. The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]... | MCF-7 | 15.0 | |
| 3-(4-(2-morpholinoethoxy)phenyl)... | MCF-7 | 12.5 | |
| 1-(4-methoxyphenyl)-3-(3-(2-morpholino... | MCF-7 | 10.0 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have reported that certain derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent changes in gene expression associated with apoptosis and differentiation in cancer cells .
- Disruption of Cellular Redox Balance : The disulfide bond in the compound may play a role in redox signaling within cells, affecting pathways related to oxidative stress and apoptosis.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Case Study 1 : A study involving a derivative showed significant tumor reduction in xenograft models when treated with the compound, indicating its potential for therapeutic use in oncology .
- Case Study 2 : Another investigation revealed that the compound exhibited lower toxicity towards normal cells compared to traditional chemotherapeutics like Tamoxifen, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
